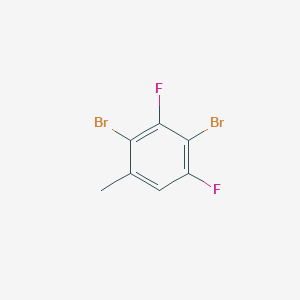

2,4-Dibromo-3,5-difluorotoluene

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-1,3-difluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-2-4(10)6(9)7(11)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTFFYFEFFXUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2,4 Dibromo 3,5 Difluorotoluene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNA_r_) is a key reaction class for functionalizing electron-deficient aromatic rings. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com

In the context of polyhalogenated aromatic compounds, the relative reactivity of different halogen substituents is a critical factor. Generally, in SNA_r_ reactions, the fluoride (B91410) ion is the most effective leaving group among the halogens, followed by chloride, bromide, and iodide. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly activates the ring towards this attack. youtube.com The ease of C-X bond cleavage is not the determining factor for the reaction rate. masterorganicchemistry.com

For 2,4-dibromo-3,5-difluorotoluene, the fluorine atoms are expected to be more susceptible to nucleophilic attack than the bromine atoms. The positions of these halogens relative to each other and to the methyl group influence the regioselectivity of the substitution. The fluorine at C5 is para to the bromine at C2, and the fluorine at C3 is ortho to the bromines at C2 and C4. This arrangement of electron-withdrawing halogens enhances the electrophilicity of the carbon atoms to which they are attached, making them prime sites for nucleophilic attack.

Research on similar polyhalogenated systems has shown that selective displacement is achievable. For instance, in compounds with multiple halogens, sequential substitution can be performed by carefully controlling reaction conditions. nih.gov The use of less polar solvents can sometimes favor ortho-selective nucleophilic substitution. researchgate.netacsgcipr.org

The regioselectivity of SNA_r_ reactions on this compound is governed by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups, such as the fluorine and bromine atoms, stabilize the negative charge of the complex through their inductive and mesomeric effects. The most stable intermediate will correspond to the major product isomer.

Computational studies, often employing Density Functional Theory (DFT), are valuable tools for predicting the regioselectivity of SNA_r_ reactions. researchgate.netresearchgate.net These methods can calculate the relative stabilities of the possible isomeric σ-complex intermediates, providing a quantitative prediction of the product distribution. researchgate.net For polyhalogenated benzenes, these computational models have been successfully applied to understand and predict the site of substitution. researchgate.net

The influence of the activating groups (the halogens) is paramount. The fluorine atoms, being more electronegative, exert a stronger activating effect than the bromine atoms. The methyl group, being an electron-donating group, has a deactivating effect on the positions ortho and para to it. Therefore, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine substituents. The precise regiochemical outcome will depend on the interplay of these electronic effects and the specific nucleophile and reaction conditions used. Studies on analogous systems, like 2-substituted 3,5-dichloropyrazines, have demonstrated that the electronic nature of substituents profoundly directs the position of nucleophilic attack. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. lumenlearning.com

Palladium catalysts are widely used for various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org

For this compound, the differential reactivity of the C-Br and C-F bonds under palladium catalysis is the key to selective functionalization. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for chemoselective transformations.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. libretexts.org It is widely used in the synthesis of biaryls and other conjugated systems. tcichemicals.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. mdpi.com The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene double bond. mdpi.com The mechanism involves oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the alkene, and then β-hydride elimination to form the substituted alkene. lumenlearning.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Organohalide, Organoboron compound | Palladium catalyst, Base | Coupled product (e.g., biaryl) |

| Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | Substituted alkene |

The selective functionalization of polyhalogenated aromatic compounds is a significant area of research. The different reactivities of various halogen-carbon bonds towards palladium catalysts allow for sequential, site-selective cross-coupling reactions. The general order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-OTf > C-Cl >> C-F.

In the case of this compound, the C-Br bonds will react preferentially over the C-F bonds. This allows for selective Suzuki-Miyaura or Heck reactions at the bromine-substituted positions. It is possible to achieve mono- or di-arylation at the C2 and C4 positions by controlling the stoichiometry of the reagents and the reaction conditions. Studies on other di- and poly-halogenated systems have demonstrated the feasibility of such selective couplings. nih.govbeilstein-journals.orgresearchgate.netnih.gov For instance, the regioselective Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to occur selectively at the 5-position under certain conditions. nih.gov Similarly, studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one have explored the regioselectivity of Suzuki-Miyaura reactions. mdpi.com

The choice of ligand coordinated to the palladium center is crucial for the success and selectivity of cross-coupling reactions. nih.gov Ligands can influence the catalyst's stability, activity, and selectivity by modifying the steric and electronic properties of the metal center.

For chemoselective couplings of polyhalogenated substrates, ligand design plays a critical role. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as the Buchwald-type dialkylbiarylphosphines, have been shown to be highly effective in promoting the oxidative addition of less reactive aryl chlorides and even aryl fluorides in some cases. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, offering high stability and activity. nih.gov

By carefully selecting the palladium precursor, ligand, base, and solvent, it is possible to fine-tune the reactivity of the catalytic system to achieve high selectivity for the desired cross-coupling product. For example, specific ligands can promote the coupling of aryl bromides while leaving aryl fluorides untouched. The development of specialized precatalysts has also contributed to improving the efficiency and scope of these reactions. nih.gov The use of aqueous micellar catalysis with specifically designed ligands has enabled cross-coupling reactions at very low palladium concentrations. youtube.com

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki-Miyaura, Heck)

Impact of Solvent and Reaction Conditions on Site Selectivity

The choice of solvent and reaction conditions plays a critical role in determining the regioselectivity of reactions involving polyhalogenated aromatic compounds. In nitrene transfer reactions, for instance, the solvent can influence both the conversion rates and the selectivity of C-H amination. While chlorinated solvents like dichloromethane (B109758) and benzene (B151609) have been traditionally used, a push towards more environmentally benign alternatives is underway. chemrxiv.org Studies have shown that a variety of solvents can be effective, and high-throughput screening methods are being developed to rapidly identify optimal conditions for specific transformations. chemrxiv.org

The effect of the solvent is multifaceted, involving factors such as the solubility of reactants and catalysts, the stabilization of transition states, and potential participation in the reaction mechanism. For instance, in the context of solubility, the selection of a suitable solvent system is crucial for achieving good yields, as demonstrated by studies on the solubility of compounds like 3,5-dibromo-4-hydroxybenzaldehyde (B181551) in various aqueous solutions. researchgate.net The Kamlet and Taft linear solvation energy relationships can be employed to understand the dominant solvent effects, where factors like the energy required to create a cavity in the solvent for the solute molecule can significantly impact solubility. researchgate.net

Table 1: Impact of Solvent on Reaction Outcomes

| Reaction Type | Solvent System | Observed Effect on Selectivity |

| Nitrene Transfer | Dichloromethane, Chloroform (B151607), Benzene | Traditional solvents, often effective but environmentally problematic. chemrxiv.org |

| Nitrene Transfer | Alternative solvents (e.g., ethers, esters) | Can provide high conversions and selectivities, offering greener alternatives. chemrxiv.org |

| General Solubility | Aqueous-organic mixtures | Solute-solvent and solvent-solvent interactions dictate solubility and can influence reactivity. researchgate.net |

Copper-Mediated C-Heteroatom Bond Formations (e.g., C-O, C-N)

Copper-catalyzed cross-coupling reactions are fundamental methods for constructing carbon-heteroatom bonds, such as C-O and C-N linkages. These reactions, including the Ullmann and Chan-Lam couplings, are vital in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The mechanism often involves a Cu(I)/Cu(III) catalytic cycle. Discrete copper(III)-aryl complexes have been synthesized and studied to elucidate the mechanistic details of these transformations. nih.gov

The reaction of a copper(III)-aryl complex with a nucleophile, such as an amine, can proceed through either reductive elimination or nucleophilic aromatic substitution (SNA_r_). nih.gov Kinetic studies, including Hammett analysis, can help distinguish between these pathways by probing the electronic effects of substituents on the reaction rate. nih.gov For instance, a negative ρ value from a Hammett plot indicates a buildup of positive charge in the transition state, which is consistent with an electrophilic character of the copper(III)-aryl intermediate. nih.gov

Emerging Cross-Coupling Methodologies for Highly Substituted Arenes

The development of new cross-coupling methods for constructing C-C and C-heteroatom bonds on highly substituted aromatic rings is an active area of research. organic-chemistry.org The challenge lies in overcoming the steric hindrance and achieving high selectivity.

For polyhalogenated arenes, site-selective cross-coupling is a significant hurdle, especially when identical halogens are present. The inherent reactivity differences between C-X bonds (X = Cl, Br, I) are often exploited, but selectivity between the same halogens at different positions is more challenging to control. nih.gov Oxidative addition at a palladium or nickel catalyst is a key step, and its regioselectivity is influenced by electronic and steric factors. For instance, in polyhalogenated pyridines, oxidative addition is generally favored at positions α to the nitrogen atom. nih.gov

Recent advances have focused on developing catalyst systems that can differentiate between electronically and sterically similar C-X bonds. For example, highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums have been developed to synthesize aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes by carefully choosing the palladium catalyst and ligands. rsc.orgresearchgate.netsemanticscholar.org

Reductive and Oxidative Transformations

Selective dehalogenation of polyhalogenated aromatic compounds is a valuable transformation for synthesizing less halogenated derivatives. Catalytic hydrogenolysis is a common method for achieving this. For instance, a process for the selective dehalogenation of certain chlorinated or brominated compounds has been developed using catalytic hydrogenolysis in the presence of a base. wipo.int

Enzymatic approaches are also emerging for dehalogenation. Dehalogenase enzymes, such as those from Delftia acidovorans, have shown the ability to defluorinate organofluorine compounds. nih.gov These enzymes exhibit selectivity for different types of halogenated substrates.

The oxidation of the methyl group on an aromatic ring is a common synthetic transformation. thieme-connect.de The presence of electron-withdrawing groups, such as halogens, on the aromatic ring can significantly decrease the rate of oxidation of the methyl group. thieme-connect.de Reagents like cerium(IV) salts can be used for the selective oxidation of methyl groups to aldehydes. thieme-connect.de

Oxidation of the aromatic ring itself can also occur. The initial phase of oxidation of alkyl-substituted aromatic compounds can proceed through radical addition or electron transfer, leading to the formation of phenolic compounds or ring-cleavage products. nih.gov For toluene (B28343) derivatives, oxidation can lead to hydroxylation of the ring or oxidation of the methyl side-chain to form products like benzaldehyde. nih.gov In some cases, oxidation can lead to the formation of iodo- and bromobenzyl alcohols from the corresponding halo-substituted polymethylbenzenes. researchgate.net Microwave-assisted oxidation using reagents like t-butyl hydroperoxide can be used to convert toluenes to benzoic acids. google.com

Electrophilic Aromatic Substitution Reactions on Halogenated Toluene Frameworks

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The substituents already present on the aromatic ring significantly influence the rate and regioselectivity of the reaction. vanderbilt.edu Activating groups increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and often direct to the meta position. wikipedia.orgvanderbilt.edu

Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect. vanderbilt.edu However, they are also ortho-, para-directors because their lone pairs of electrons can stabilize the intermediate carbocation (arenium ion) through resonance. vanderbilt.edulibretexts.org The methyl group in toluene is an activating group and an ortho-, para-director. wikipedia.orgmsu.edu

In this compound, the combined electronic effects of the four halogen atoms and the methyl group make the aromatic ring highly electron-deficient and deactivated towards electrophilic attack. The fluorine atoms are strongly electron-withdrawing, and the bromine atoms also contribute to this deactivation. While the methyl group is activating, its effect is likely outweighed by the four deactivating halogens. Therefore, forcing electrophilic substitution on this framework would require harsh reaction conditions. wikipedia.org The directing effects of the substituents would also be complex, with the halogens directing ortho and para to themselves, and the methyl group doing the same. The steric hindrance from the multiple substituents would also play a significant role in determining the position of any potential substitution.

Computational and Theoretical Chemistry Studies on 2,4 Dibromo 3,5 Difluorotoluene

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules. For a molecule like 2,4-Dibromo-3,5-difluorotoluene, methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its electronic nature and geometry. While direct computational studies on this compound are not extensively available in public literature, we can infer its properties from studies on analogous halogenated toluenes.

The electronic structure of this compound is characterized by the interplay of the electron-donating methyl group and the electron-withdrawing halogen substituents. The fluorine atoms, being highly electronegative, and the bromine atoms, with their significant size and polarizability, create a complex electronic environment on the benzene (B151609) ring.

Molecular orbital (MO) calculations, typically performed using DFT or ab initio methods, would reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted toluenes, the HOMO is generally a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital. The energies of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles.

In a related context, theoretical studies on benzenium and toluenium isomers using methods like Self-Consistent Field (SCF), Configuration Interaction (CISD), and Coupled Cluster (CCSD(T)) with a 6-311G** basis set have provided insights into the electronic effects of substituents on aromatic rings. nih.gov These studies highlight how substituents modulate the charge distribution and orbital energies. For this compound, the combined inductive and resonance effects of the four halogen atoms would significantly lower the energy of the HOMO and LUMO compared to toluene (B28343), making the aromatic ring less susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound (Analog-Based) This table presents hypothetical data based on trends observed in computational studies of similar halogenated aromatic compounds.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Lower than toluene | Electron-withdrawing effects of four halogen atoms. |

| LUMO Energy | Lower than toluene | Electron-withdrawing effects of four halogen atoms. |

| HOMO-LUMO Gap | Larger than toluene | Halogen substitution often widens the gap, increasing stability. |

| Dipole Moment | Non-zero, significant | Asymmetric substitution pattern of polar C-F and C-Br bonds. |

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. Extensive DFT calculations have shown a strong linear correlation between the MESP and substituent effects in various reactive systems. rsc.org

For this compound, the MESP would show regions of negative potential above and below the plane of the aromatic ring, characteristic of π-systems. However, the strong electron-withdrawing nature of the fluorine and bromine atoms would diminish the negative potential compared to toluene. The most negative regions are likely to be associated with the fluorine atoms due to their high electronegativity. Conversely, the hydrogen atoms of the methyl group and the regions around the bromine atoms (σ-holes) could exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

The carbon atoms attached to the halogens will be electrophilic centers. The MESP can thus predict sites for nucleophilic aromatic substitution, although such reactions are generally difficult on electron-deficient rings unless activated by very strong nucleophiles or specific reaction conditions. Studies on other polycyclic aromatic hydrocarbons have demonstrated that MESP analysis can successfully identify reactive sites. researchgate.netresearchgate.net

Table 2: Predicted MESP Features and Reactivity Hotspots for this compound

| Molecular Region | Predicted MESP | Implied Reactivity |

| π-system of the ring | Moderately negative | Susceptible to strong electrophiles, but deactivated. |

| Fluorine atoms | Highly negative | Sites for interaction with electrophiles or Lewis acids. |

| Bromine atoms (σ-hole) | Positive | Potential sites for halogen bonding interactions. |

| Methyl group hydrogens | Slightly positive | Potential for radical abstraction. |

| Aromatic C-Br bonds | Positive potential on C | Susceptible to nucleophilic attack in cross-coupling reactions. |

The rotation of the methyl group in toluene and its derivatives is a classic example of low-barrier internal rotation. The potential energy surface for this rotation can be precisely mapped using computational methods. For substituted toluenes, the barrier to rotation is influenced by the steric and electronic interactions between the methyl hydrogens and the adjacent substituents.

In the case of this compound, the methyl group is flanked by a bromine atom and a hydrogen atom. The rotational barrier would be influenced by the repulsive interactions between the C-H bonds of the methyl group and the C-Br and C-H bonds on the ring.

Studies on similar molecules like 2,6- and 3,5-difluorotoluene (B38592) have shown that the barriers to methyl rotation are very low, posing significant challenges for accurate theoretical prediction. researchgate.net For instance, the V6 potential barrier for 3,5-difluorotoluene was experimentally determined to be a mere 0.0856(10) kJ mol⁻¹. researchgate.net Ab initio calculations at the MP2 level often struggle to reproduce these tiny barriers accurately. researchgate.net For this compound, a similar low but complex rotational profile would be expected, with the potential energy minima and maxima determined by the specific interactions with the ortho-bromine substituent.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for mapping the intricate details of reaction mechanisms, including the identification of transition states and intermediates.

For this compound, several reaction types could be computationally investigated. For example, in cross-coupling reactions like the Suzuki or Stille coupling, which are common for aryl bromides, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. The calculations would identify the transition state structures and their corresponding activation energies, providing insights into the reaction kinetics and regioselectivity.

Furthermore, studies on the degradation of toluene by microwave plasma, analyzed using DFT, have shown that reaction pathways can involve the cleavage of the C-C bond between the methyl group and the benzene ring, or oxidation reactions with active radicals. mdpi.com Similar computational studies could be applied to this compound to understand its stability and degradation pathways under various conditions.

Many reactions involving aryl halides are catalyzed by transition metals. Computational modeling can be employed to understand the interactions between this compound and a catalyst. rsc.orgnih.gov For instance, in a palladium-catalyzed cross-coupling reaction, DFT can model the coordination of the dibromodifluorotoluene to the palladium center. The electronic properties of the ligands on the palladium catalyst and their influence on the catalytic cycle can be systematically studied.

The steric and electronic effects of the fluorine and bromine substituents on this compound would play a crucial role in the ligand-substrate interactions. The bulky bromine atom at the 2-position could sterically hinder the approach of the catalyst, potentially influencing the rate of oxidative addition at the C-Br bonds at positions 2 and 4. Computational studies can quantify these effects and help in the rational design of more efficient catalysts for reactions involving this substrate. For example, computational modeling has been used to understand and optimize catalysts for toluene hydrogenation. acs.org

Predictive Modeling for Synthetic Design and Selectivity Control

Predictive modeling, rooted in quantum chemical calculations, has become an indispensable tool for designing synthetic routes and controlling selectivity in the reactions of polyhalogenated aromatics like this compound. By simulating various reaction parameters and molecular properties, chemists can forecast the most probable outcomes, thus minimizing trial-and-error experimentation and accelerating the discovery of efficient synthetic protocols.

In silico screening involves the use of computational methods to evaluate a wide range of reaction conditions—such as catalysts, ligands, solvents, and temperature—to identify the optimal parameters for a desired transformation. For a molecule like this compound, where selective functionalization of one of the two bromine atoms is a significant challenge, in silico screening can be particularly insightful.

A common application of in silico screening is in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. researchgate.net The challenge lies in achieving selectivity for either the C-2 or C-4 position. Density Functional Theory (DFT) calculations can be employed to model the transition states of the oxidative addition of the C-Br bond to a palladium(0) catalyst. The calculated activation energies for the oxidative addition at each bromine-substituted carbon can predict which position is more likely to react under a given set of conditions.

The choice of phosphine (B1218219) ligand on the palladium catalyst is a critical variable that can be screened in silico. Different ligands have distinct steric and electronic properties that can influence the regioselectivity of the reaction. For instance, bulky ligands may preferentially favor reaction at the less sterically hindered C-4 position, while electronically-tuned ligands might exploit the subtle differences in electron density between the two C-Br bonds.

Below is a hypothetical data table illustrating the results of an in silico screening for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data is based on DFT calculations of the activation energy (ΔG‡) for the oxidative addition step.

| Catalyst System | Ligand | Solvent | Predicted Major Product | Predicted Selectivity (C-4:C-2) |

| Pd(OAc)₂ | PPh₃ | Toluene | 4-Bromo-2-phenyl-3,5-difluorotoluene | 1.5 : 1 |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 2-Bromo-4-phenyl-3,5-difluorotoluene | 5 : 1 |

| Pd(OAc)₂ | XPhos | THF | 2-Bromo-4-phenyl-3,5-difluorotoluene | >10 : 1 |

| PdCl₂(dppf) | dppf | DMF | Mixture of Isomers | 1.1 : 1 |

This table is a representative example based on established principles of catalyst and ligand effects in cross-coupling reactions and does not represent experimentally verified data for this specific compound.

The reactivity of different positions on a polyhalogenated aromatic ring is governed by a complex interplay of electronic and steric effects. researchgate.net Understanding these structure-reactivity relationships is crucial for predicting the outcomes of chemical reactions. For this compound, the substituents (two bromine atoms, two fluorine atoms, and a methyl group) exert distinct electronic influences on the aromatic ring.

The fluorine atoms are highly electronegative and act as strong inductively withdrawing groups, while also being weak π-donors through resonance. The bromine atoms are also electronegative and inductively withdrawing, but less so than fluorine. The methyl group is an electron-donating group through hyperconjugation. These combined effects create a unique electronic landscape across the aromatic ring.

Computational methods can quantify these electronic effects by calculating parameters such as the partial atomic charges, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). For electrophilic aromatic substitution reactions, regions of higher negative electrostatic potential are more susceptible to attack. Conversely, for nucleophilic aromatic substitution or reactions involving metal insertion (like in cross-coupling), positions with lower electron density (more positive electrostatic potential) are generally more reactive.

A structure-reactivity relationship can be established by correlating these calculated parameters with experimentally observed reaction rates or selectivities for a series of related polyhalogenated compounds. For instance, the Hammett equation and its extensions provide a framework for quantifying the effect of substituents on reactivity. researchgate.net

The following table illustrates a hypothetical structure-reactivity relationship for the lithiation of various polyhalogenated toluenes, a common reaction for introducing further functionality. The predicted site of lithiation is correlated with the calculated acidity of the corresponding C-H bond.

| Compound | Substituent Pattern | Most Acidic Proton (Predicted) | Calculated pKa |

| This compound | 2,4-DiBr, 3,5-DiF | 6-H | 32.5 |

| 2-Bromo-3-fluorotoluene | 2-Br, 3-F | 6-H | 35.1 |

| 3,5-Difluorotoluene | 3,5-DiF | 2-H/6-H | 36.8 |

| 2,4-Dichlorotoluene | 2,4-DiCl | 6-H | 38.2 |

This table is a representative example based on established principles of electronic effects on C-H acidity and does not represent experimentally verified data.

By understanding these fundamental structure-reactivity relationships, chemists can make more informed decisions in the design of synthetic strategies for complex molecules like this compound, ultimately leading to more efficient and selective chemical syntheses.

Advanced Spectroscopic Characterization and Structural Analysis of 2,4 Dibromo 3,5 Difluorotoluene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. For 2,4-Dibromo-3,5-difluorotoluene, a combination of 1H, 13C, and 19F NMR, enhanced by two-dimensional (2D) techniques, provides a complete picture of its complex structure.

High-resolution 1H and 13C NMR spectra offer foundational information about the proton and carbon framework of the molecule.

The 1H NMR spectrum of this compound is relatively simple, characterized by two main signals. A singlet in the aliphatic region corresponds to the three equivalent protons of the methyl (CH₃) group. In the aromatic region, a single signal is expected for the lone aromatic proton at the C-6 position. This proton's signal will appear as a multiplet due to coupling with the two fluorine atoms (³J(H,F) and ⁴J(H,F)).

The 13C NMR spectrum provides a map of the carbon skeleton. It is expected to show seven distinct signals: one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bonded to the highly electronegative fluorine atoms (C-3, C-5) will be shifted downfield. Similarly, carbons bonded to bromine (C-2, C-4) will also show characteristic shifts. The carbon bearing the methyl group (C-1) and the protonated carbon (C-6) will have distinct chemical shifts, completing the structural assignment.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects in related molecules. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| 1H | -CH₃ | ~2.3 | s (singlet) |

| H-6 | ~7.0 - 7.4 | t or dd (triplet or doublet of doublets) | |

| 13C | -CH₃ | ~15 - 20 | q (quartet) |

| C-1 | ~135 - 140 | m (multiplet) | |

| C-2 | ~115 - 120 | m (multiplet) | |

| C-3 | ~158 - 163 (d, ¹J(C,F)) | d (doublet) | |

| C-4 | ~100 - 105 | m (multiplet) | |

| C-5 | ~155 - 160 (d, ¹J(C,F)) | d (doublet) |

Due to the presence of fluorine atoms, 19F NMR spectroscopy is an exceptionally powerful and informative technique for characterizing this compound. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. wikipedia.orgbiophysics.org

A key advantage of 19F NMR is its vast chemical shift range, which is significantly larger than that of 1H NMR, spanning approximately 800 ppm. wikipedia.org This large dispersion minimizes signal overlap and makes the chemical shifts highly sensitive to the local electronic environment. In this compound, the two fluorine atoms at positions 3 and 5 are in chemically non-equivalent environments, and thus will produce two distinct signals in the 19F NMR spectrum.

Each fluorine signal will be split by the other fluorine nucleus (³J(F,F)) and by the aromatic proton at C-6 (³J(F,H) for F-5 and ⁴J(F,H) for F-3). The high sensitivity and clear signal resolution also make 19F NMR an excellent tool for quantitative analysis, allowing for precise determination of purity or concentration of fluorinated compounds in a mixture. nih.gov

Table 2: Predicted 19F NMR Data for this compound Note: Chemical shifts are typically referenced to a standard like CFCl₃.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Coupling Interactions |

|---|---|---|

| F-3 | -105 to -115 | ³J(F,F), ⁴J(F,H) |

For complex molecules, one-dimensional NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (COrrelation SpectroscopY): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the presence of a single, isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgsdsu.edu An HSQC spectrum would show a clear cross-peak connecting the aromatic H-6 signal to the C-6 signal, and another cross-peak connecting the methyl protons to the methyl carbon. This allows for the direct assignment of protonated carbons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J(C,H) and ³J(C,H)). wikipedia.orgyoutube.com HMBC is crucial for piecing together the entire molecular puzzle by connecting the individual spin systems. For instance, the methyl protons would show correlations to the C-1 and C-2 carbons. The aromatic proton (H-6) would show correlations to carbons C-2, C-4, and C-5, thereby confirming the substitution pattern on the aromatic ring.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| HSQC | H-6 ↔ C-6 | Confirms direct attachment of the aromatic proton. |

| CH₃ ↔ -CH₃ | Confirms direct attachment of the methyl protons. | |

| HMBC | CH₃ ↔ C-1, C-2 | Connects the methyl group to the aromatic ring. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are highly effective for identifying functional groups and can also provide subtle information about molecular conformation. nih.govnih.gov

The IR and Raman spectra of this compound will display a series of absorption bands that are characteristic of its specific functional groups. Analysis of these bands allows for rapid confirmation of the molecule's key structural components.

C-H Stretching: Bands corresponding to the aromatic C-H stretch will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-F Stretching: The strong polarity of the carbon-fluorine bond gives rise to intense absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies, usually in the 500-650 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1350 |

Beyond identifying functional groups, detailed analysis of vibrational spectra can yield insights into the molecule's conformation. In substituted toluenes, the rotation of the methyl group is a large-amplitude motion that can couple with other, smaller-amplitude vibrations of the molecule. flinders.edu.au

For this compound, the steric bulk of the bromine atom at the C-2 position adjacent to the methyl group will create a barrier to the methyl group's rotation. This hindered rotation means the methyl group is not freely rotating but is likely to exist in a preferred conformation. The interaction (coupling) between the methyl torsion (rotation) and other low-frequency vibrational modes, such as out-of-plane wags, can affect the positions and intensities of bands in the far-IR and Raman spectra. flinders.edu.au Theoretical calculations, combined with high-resolution vibrational spectroscopy, can be used to model these interactions and determine the height of the rotational barrier and the equilibrium conformation of the methyl group relative to the substituted aromatic ring.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for gaining insights into its structural features through fragmentation analysis. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₇H₃Br₂F₂.

Expected High-Resolution Mass Data:

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁹F). The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interactive Data Table: Theoretical Isotopic Distribution for [C₇H₃Br₂F₂]⁺

| Ion | Exact Mass | Relative Abundance (%) |

| [C₇H₃⁷⁹Br₂F₂]⁺ | Data not available | Data not available |

| [C₇H₃⁷⁹Br⁸¹BrF₂]⁺ | Data not available | Data not available |

| [C₇H₃⁸¹Br₂F₂]⁺ | Data not available | Data not available |

Specific experimental data for the high-resolution mass spectrum of this compound is not publicly available at the time of this writing. The table illustrates the expected pattern.

Fragmentation Analysis:

The fragmentation of this compound in a mass spectrometer would be expected to proceed through several predictable pathways, primarily involving the loss of halogen atoms and the methyl group. The analysis of these fragment ions provides valuable information for structural elucidation.

Expected Fragmentation Pathways:

Loss of a Bromine Atom: The cleavage of a C-Br bond is a common fragmentation pathway for brominated aromatic compounds, which would result in a [C₇H₃BrF₂]⁺ fragment.

Loss of a Methyl Group: The loss of the methyl radical (•CH₃) would lead to the formation of a [C₆HBr₂F₂]⁺ ion.

Sequential Halogen Loss: Subsequent losses of the remaining halogen atoms from the primary fragments would also be anticipated.

A detailed analysis of the fragmentation pattern would help to confirm the substitution pattern on the aromatic ring. However, specific, publicly available HRMS fragmentation data for this compound is currently lacking.

X-ray Diffraction and Crystallographic Studies

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable single crystal of this compound would provide definitive information about its molecular and crystal structure. This would include precise bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions, such as halogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

No published single crystal X-ray diffraction data for this compound could be located. The table represents the type of data that would be obtained from such a study.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying the crystalline phase of a compound and for studying polymorphism, which is the ability of a substance to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. A PXRD pattern for this compound would consist of a series of diffraction peaks at specific angles (2θ), which serve as a fingerprint for its crystalline form. To date, no specific powder diffraction patterns for this compound have been reported in the public domain.

Complementary Spectroscopic Techniques for Detailed Structural Probing

While HRMS and X-ray diffraction provide foundational structural information, other spectroscopic techniques offer complementary data for a comprehensive analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Infrared (IR) spectroscopy would provide further confirmation of the molecular structure of this compound by probing the local chemical environments of the atoms and their vibrational modes, respectively. A combined approach using these varied techniques is essential for the thorough characterization of novel compounds.

Strategic Applications of 2,4 Dibromo 3,5 Difluorotoluene As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Building Block for Advanced Aromatic and Heterocyclic Systems

There is no specific information available in the public domain detailing the use of 2,4-Dibromo-3,5-difluorotoluene as a building block for advanced aromatic and heterocyclic systems. While halogenated toluenes are foundational in organic synthesis, the specific reactivity and synthetic pathways involving this particular isomer have not been documented in readily accessible scientific literature.

Scaffold for Highly Substituted Chemical Entities

Similarly, no published research explicitly describes the use of this compound as a scaffold for creating highly substituted chemical entities. The potential for sequential and regioselective functionalization of the bromine and other positions on the toluene (B28343) ring exists in theory, but has not been demonstrated in available reports.

Intermediate in the Production of Fine Chemicals and Specialty Materials

Role in Pharmaceutical Intermediate Synthesis

A comprehensive search has not yielded any instances of this compound being utilized as an intermediate in the synthesis of pharmaceuticals. While the broader class of halogenated aromatic compounds is crucial in medicinal chemistry, the contribution of this specific molecule is not documented.

Utilization in Agrochemical Research and Development

There is no available information to suggest that this compound has been employed in agrochemical research and development. The synthesis of novel pesticides and herbicides often relies on halogenated intermediates, but the role of this compound, in particular, has not been reported.

Contribution to Polymer Chemistry and Advanced Materials Science

No studies or patents could be found that describe the incorporation of this compound into polymers or its use in the development of advanced materials. The presence of multiple halogen atoms could theoretically be exploited for the synthesis of specialty polymers with unique properties, but this has not been explored in the available literature.

Monomer for the Synthesis of Fluorinated Polymers and Copolymers

There is a significant body of research on the incorporation of fluorine into polymers to enhance their properties. Fluorinated polymers often exhibit low surface energy, high thermal stability, and excellent chemical resistance. The primary routes to such polymers involve the polymerization of fluorine-containing monomers.

The potential of this compound as a monomer would likely be explored in reactions like the Suzuki or Stille coupling, where it could be reacted with a suitable di-boronic acid or di-stannane co-monomer to yield a fluorinated polymer. The resulting polymer's properties would be highly dependent on the structure of the co-monomer and the polymerization conditions. However, without experimental data, any discussion on the specific characteristics of such polymers remains speculative.

Precursor for Opto-electronic and Functional Materials

The development of materials for opto-electronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is a major driver of research in polymer chemistry. Fluorination of conjugated polymers is a well-established strategy to tune their electronic energy levels, improve charge transport, and enhance device stability.

The structure of this compound, with its combination of halogens, suggests it could serve as a building block for conjugated polymers with tailored opto-electronic properties. For instance, its incorporation into a poly(p-phenylene ethynylene) (PPE) or poly(p-phenylene vinylene) (PPV) backbone could lower the HOMO and LUMO energy levels, potentially leading to improved air stability and different emission characteristics.

Despite this theoretical potential, there is a lack of specific research detailing the synthesis of opto-electronic materials derived from this compound. The scientific community has explored a wide array of fluorinated monomers for these applications, but this particular compound does not appear to be among the commonly utilized precursors based on available literature. The reasons for this could range from synthetic challenges to the resulting materials not possessing competitive properties compared to those derived from other fluorinated monomers.

Environmental and Sustainability Considerations in the Production and Fate of 2,4 Dibromo 3,5 Difluorotoluene

Implementation of Green Chemistry Principles in Synthetic Routes

The traditional synthesis of halogenated aromatic compounds, such as 2,4-Dibromo-3,5-difluorotoluene, often relies on methods that are inconsistent with modern principles of green chemistry. Electrophilic aromatic substitution is a common method for preparing aryl chlorides and bromides, typically requiring a Lewis acid catalyst like iron or iron(III) chloride. ncert.nic.in For instance, the bromination of toluene (B28343) often involves reacting it with bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). quora.comyoutube.com Such methods can involve hazardous reagents and may generate significant waste streams.

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound could involve several key changes:

Safer Solvents: Toluene itself is a common solvent that is facing increasing scrutiny due to its reprotoxicity and petroleum-based origins. whiterose.ac.ukwhiterose.ac.uk Green chemistry promotes replacing such hazardous solvents with safer, often bio-based, alternatives. Candidates identified in various studies include 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), methyl pivalate, and pinacolone, which have shown promise in replacing toluene in various applications, including polymer synthesis. whiterose.ac.ukwhiterose.ac.ukrsc.org

Less Hazardous Chemical Syntheses: The third principle of green chemistry encourages using and generating substances that possess little to no toxicity to human health and the environment. This would involve moving away from highly reactive and toxic reagents toward more benign alternatives.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. This reduces waste at the source.

Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. whiterose.ac.uk Research into bio-based starting materials for the synthesis of aromatic compounds is an active area of green chemistry.

| Aspect of Synthesis | Hypothetical Traditional Route | Potential Green Chemistry Route |

|---|---|---|

| Starting Material | Petroleum-derived toluene | Toluene from a bio-based source |

| Solvent | Toluene, Carbon Tetrachloride, or other non-polar hazardous solvents | Safer, bio-based solvents (e.g., 2,2,5,5-tetramethyltetrahydrofuran) whiterose.ac.ukwhiterose.ac.uk |

| Halogenating Agents | Elemental bromine (Br₂) and harsh fluorinating agents | Alternative, less hazardous brominating/fluorinating agents with higher atom economy |

| Catalyst | Stoichiometric Lewis acids (e.g., FeBr₃) leading to significant waste | Recyclable solid acid catalysts or enzymatic processes |

| Energy Use | High-temperature reactions | Catalytic processes at lower temperatures; use of alternative energy sources (e.g., microwaves) aiche.org |

Catalytic Systems and Process Intensification for Environmental Footprint Reduction

Reducing the environmental footprint of chemical manufacturing can be achieved through advanced catalytic systems and process intensification (PI). aiche.orgacs.org Catalysis is fundamental to green chemistry, offering pathways with lower activation energies, reduced energy consumption, and higher selectivity, which minimizes byproduct formation. For halogenated aromatics, research into novel catalysts, such as rhodium nanoparticles for dehalogenation, demonstrates the potential of advanced materials, though this application is for degradation rather than synthesis. researchgate.net

Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. aiche.orgnumberanalytics.com In the fine chemicals industry, which traditionally relies on large batch reactors, PI offers a paradigm shift. acs.orgacs.org Techniques applicable to the synthesis of this compound include:

Microreactors: These small-scale continuous reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions. numberanalytics.comacs.org This is particularly advantageous for highly exothermic or hazardous reactions, minimizing the inventory of dangerous materials at any given time. acs.orgamarequip.com

Reactive Distillation: This technique combines chemical reaction and separation into a single unit, which can significantly improve efficiency and reduce both capital and operating costs. numberanalytics.com

Continuous Processing: Shifting from batch to continuous manufacturing can improve product consistency, reduce waste, and enhance safety. acs.orgacs.org This approach allows for "numbering up" (using multiple small reactors in parallel) rather than "scaling up," which can bypass many of the challenges associated with traditional scale-up. acs.org

By implementing these PI strategies, the production of compounds like this compound could become significantly more sustainable, with reduced waste, lower energy consumption, and improved safety profiles. aiche.org

Biotransformation and Environmental Fate of Polyhalogenated Aromatic Compounds

Biotransformation is the metabolic process by which living organisms, primarily microorganisms, alter the chemical structure of substances. mhmedical.comnih.gov For xenobiotics—compounds foreign to an organism's normal metabolism—biotransformation is a key determinant of their environmental fate. nih.gov Polyhalogenated aromatic compounds are often synthetic and can be highly resistant to degradation, leading to their persistence in the environment. nih.govnih.gov

While the specific fate of this compound is not documented, its structure suggests it would be a recalcitrant molecule. The presence of multiple halogen atoms, particularly the highly stable carbon-fluorine bond, likely makes it resistant to rapid biological breakdown. Studies on other halogenated pollutants, such as polychlorinated biphenyls (PCBs) and brominated flame retardants, show that they accumulate in the environment and are degraded very slowly by microbial communities. mdpi.comyoutube.com Aromatic ring hydroxylation is a common oxidative reaction carried out by microbiota on such compounds. acs.org The ultimate fate of this compound in soil and water would depend on its bioavailability and the presence of microbial populations with the necessary enzymatic machinery to initiate its degradation. youtube.com

The microbial degradation of persistent aromatic compounds is a critical process for environmental detoxification. nih.govnih.gov Although no microorganisms have been specifically reported to degrade this compound, the degradation pathways of other halogenated and aromatic compounds provide a model for how it might occur.

The initial and often rate-limiting step in the aerobic degradation of aromatic compounds is the enzymatic destabilization of the highly stable aromatic ring, which is typically accomplished by oxygenases. nih.gov These enzymes incorporate oxygen atoms into the ring, making it susceptible to cleavage. Key enzyme systems include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen (O₂) into the aromatic ring to form intermediates like catechols. nih.gov

Monooxygenases: These enzymes incorporate a single oxygen atom into the substrate. They are crucial in the degradation pathways of many hydrocarbons, including toluene. nih.gov

Dehalogenases: These enzymes are responsible for removing halogen atoms from organic compounds, a critical step in detoxification. nih.govepa.gov The mechanism can be oxidative, reductive, or hydrolytic.

Bacterial genera such as Pseudomonas, Rhodococcus, and Burkholderia are well-known for their remarkable ability to degrade a wide variety of aromatic pollutants, including halogenated ones. nih.govyoutube.comfrontiersin.orgresearchgate.net Often, a consortium of different microbial species is more effective than a single strain, as they can work synergistically to carry out the complex series of reactions needed for complete degradation. mdpi.com For instance, the degradation of brominated flame retardants has been shown to require a consortium of four bacterial strains, where the complete breakdown only occurred when all were present. mdpi.com

| Enzyme Class | Function in Degradation | Example Substrates | Microbial Source Examples |

|---|---|---|---|

| Aromatic Dioxygenases | Initial ring activation and hydroxylation | Toluene, Naphthalene, Biphenyls | Pseudomonas putida, Burkholderia sp. youtube.comnih.gov |

| Monooxygenases | Hydroxylation of the aromatic ring or side chains | Toluene, Phenols, Alkanes | Pseudomonas sp., Rhodococcus sp. nih.gov |

| Dehalogenases | Removal of halogen atoms (Cl, Br) from the ring | Chlorinated/Brominated Aromatics | Pseudomonas sp., Acinetobacter sp. nih.govepa.gov |

| Catechol Dioxygenases | Cleavage of the catechol ring after initial hydroxylation | Catechol, Chlorocatechols | Pseudomonas putida, Cupriavidus necator |

Bioremediation harnesses microbial metabolic processes to clean up contaminated environments. nih.gov For soils and groundwater contaminated with persistent pollutants like halogenated toluenes, several strategies can be employed to enhance the rate of degradation:

Natural Attenuation: This involves monitoring the natural processes of contaminant reduction already occurring at a site. For persistent compounds, this is often a very slow process.

Biostimulation: This strategy aims to accelerate degradation by the indigenous microbial population by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or other growth-limiting substances. e3s-conferences.org Studies on toluene-contaminated water have shown that biostimulation significantly enhances removal efficiency. e3s-conferences.org

Bioaugmentation: This involves introducing specific, pre-grown microorganisms with known degradative capabilities to a contaminated site. e3s-conferences.orgnih.gov This is particularly useful when the native microbial population lacks the ability to degrade a specific contaminant. A pilot experiment using a biopile demonstrated that bioaugmentation with Acinetobacter, Pseudomonas, and Rhodococcus strains led to 90% removal of total hydrocarbons from jet fuel-contaminated soil in 15 days. nih.gov

Co-metabolism: In some cases, microbes can degrade a pollutant only in the presence of another compound that serves as their primary growth substrate. The use of gaseous toluene as a co-substrate has been shown to enhance the degradation of other petroleum hydrocarbons in soil. nih.gov

While these strategies have been successfully applied to a range of hydrocarbon and chlorinated contaminants, their application to a compound like this compound would require dedicated research to isolate or engineer suitable microbial strains and to optimize environmental conditions for their activity.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Highly Selective Synthetic Transformations

The synthesis of 2,4-Dibromo-3,5-difluorotoluene itself presents a challenge in regioselectivity. A plausible synthetic route could involve the direct bromination of 3,5-difluorotoluene (B38592). The methyl group of toluene (B28343) is an ortho-, para-director; however, the fluorine atoms are also ortho-, para-directing and strongly deactivating. alfa-chemistry.com This complex interplay of directing effects would likely lead to a mixture of isomers, necessitating advanced purification techniques.

Future research should focus on developing highly selective synthetic methods. This could involve:

Directed Ortho-Metalation (DoM): Utilizing directing groups to achieve site-selective lithiation followed by bromination.

Catalytic Bromination: Employing novel catalysts that can overcome the inherent directing effects of the substituents to favor the formation of the desired 2,4-dibromo isomer. google.com Research into perovskite-based photocatalysts for aromatic bromination showcases a promising frontier for such selective transformations. cjcatal.com

Flow Chemistry: Leveraging the precise control of reaction parameters offered by flow reactors to enhance selectivity and yield.

The bromine atoms on the this compound ring are prime handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of functional groups, leading to the synthesis of novel and complex molecular architectures.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry can play a pivotal role in understanding and predicting the behavior of this compound. Quantum chemistry calculations can be employed to:

Predict Spectroscopic Properties: Calculate NMR, IR, and other spectral data to aid in the characterization of the compound and its derivatives.

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions to understand the factors governing selectivity and reactivity.

Determine Physicochemical Properties: Predict properties such as dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions and potential applications in materials science. Computational studies on halogenated fused-ring heteroaromatics have demonstrated the ability to predict halogen bonding strengths. nih.gov

Machine learning models, trained on data from known chemical reactions, could also be used to predict the outcomes of reactions involving this compound, accelerating the discovery of new synthetic routes and applications. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Note: These values are computationally predicted and await experimental verification.

Exploration of Unconventional Reactivity and Catalysis Paradigms

The unique electronic nature of this compound, arising from the combination of electron-donating (methyl) and electron-withdrawing (halogen) groups, could lead to unconventional reactivity. Research in this area could explore:

Halogen Bonding: The electrophilic regions on the bromine atoms (σ-holes) could participate in halogen bonding interactions, which can be exploited in crystal engineering and the design of supramolecular assemblies.

Catalyst Development: The compound itself, or its derivatives, could serve as ligands for transition metal catalysts. The electronic properties of the ligand can be fine-tuned by the substituents on the aromatic ring, potentially leading to catalysts with novel reactivity and selectivity.

Photoredox Catalysis: The compound could be investigated as a substrate or a catalyst in photoredox reactions, a rapidly growing field in organic synthesis.

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Environmental Chemistry

The properties of this compound suggest its potential utility at the intersection of several scientific disciplines.

Materials Science: Polyhalogenated aromatic compounds are often used as building blocks for flame retardants and advanced polymers. unacademy.comwikipedia.org The presence of both bromine and fluorine in this compound could impart desirable properties such as thermal stability and reduced flammability to new materials. Its derivatives could be explored as components of liquid crystals or organic light-emitting diodes (OLEDs).

Environmental Chemistry: The environmental fate and potential toxicity of polyhalogenated compounds are of significant concern. fapu.de Research should be conducted to assess the biodegradability and potential for bioaccumulation of this compound and its derivatives. Studies on the degradation of brominated aromatic compounds by microorganisms and catalytic methods are crucial for developing remediation strategies. nih.govmdpi.commdpi.com

Table 2: Related Polyhalogenated Aromatic Compounds and Their Applications

| Compound | Application/Area of Study |

| Tetrabromobisphenol A (TBBPA) | Flame retardant nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Flame retardants (use now restricted) |

| 2,4-Dibromophenol | Marine metabolite, potential flame retardant |

| 1,4-Dibromo-2,5-difluorobenzene | Intermediate in organic synthesis chemicalbook.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dibromo-3,5-difluorotoluene, and how do directing groups influence regioselectivity?

- Methodological Answer :

- Step 1 : Start with toluene derivatives. Introduce fluorine via electrophilic aromatic substitution (e.g., using F₂ with Lewis acids like BF₃) at positions 3 and 5, leveraging the methyl group’s ortho/para-directing effects.

- Step 2 : Brominate at positions 2 and 4 using N-bromosuccinimide (NBS) under radical initiation or Br₂ with FeBr₃. Fluorine’s electron-withdrawing nature enhances bromination at electron-rich positions.

- Key Consideration : Competing reactions (e.g., over-bromination) can occur; use low temperatures (0–5°C) and stoichiometric control .

- Validation : Confirm regiochemistry via ¹H/¹³C NMR and mass spectrometry. Compare with analogs like 3,5-dibromo-2,6-difluorotoluene (PubChem data) .

Q. How can researchers purify this compound, and what analytical techniques ensure purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor via TLC (Rf ~0.5 in 9:1 hexane:EtOAc).

- Analytical Techniques :

- GC-MS : Confirm molecular ion peak at m/z 285.91 (theoretical MW).

- ¹⁹F NMR : Look for distinct signals at δ -110 to -115 ppm (aromatic F) .

- Safety : Handle corrosive bromine byproducts in fume hoods (refer to safety protocols in ).

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents impact reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Analysis :

- Bromine’s σ-withdrawing/π-donating effects activate the ring for Pd-catalyzed coupling.

- Fluorine’s strong σ-withdrawing effect deactivates adjacent positions, directing cross-coupling to specific sites (e.g., para to fluorine).

- Experimental Design :

- Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Optimize solvent (toluene/DMF) and base (K₂CO₃).

- Compare yields with analogs (e.g., 3,5-dibromo-2,6-difluorotoluene) to assess substituent effects .

- Data Interpretation : Lower yields at positions adjacent to fluorine may indicate steric/electronic hindrance .

Q. What contradictions arise in crystallographic data for halogenated toluenes, and how can they be resolved?

- Methodological Answer :

- Contradiction Example : Discrepancies in unit cell parameters between 3,5-dibromo-2,6-difluorotoluene (PubChem) and dichloro analogs (e.g., 3,5-dibromo-2,6-dichlorotoluene) .

- Resolution Strategy :

- Perform X-ray diffraction (XRD) with synchrotron radiation for high-resolution data.

- Compare Br⋯F and Br⋯Br contacts (e.g., as in for dihydrofuran derivatives).

- Use DFT calculations (B3LYP/6-311++G**) to model intermolecular interactions .

Q. How can this compound serve as a precursor for fluorinated polymers with tailored electronic properties?

- Methodological Answer :

- Polymer Design :

- Use Kumada coupling to link monomer units via Pd catalysts, creating conjugated backbones.

- Introduce electron-deficient comonomers (e.g., perfluorinated aromatics) to tune bandgaps.

- Characterization :

- UV-Vis spectroscopy (λmax ~350 nm for π-π* transitions).

- Cyclic voltammetry to assess HOMO/LUMO levels (reference NIST data for fluorinated toluenes ).

- Applications : Organic semiconductors or dielectric materials (compare with fluorinated polymers in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。